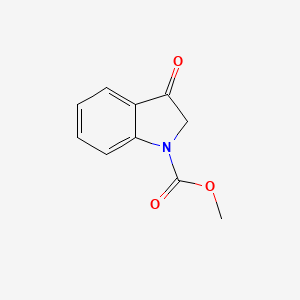
Methyl 3-oxoindoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxoindoline-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-1-carboxylate typically involves the reaction of isatins with methanol in the presence of a base. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures, usually around 80°C, for about an hour .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: Methyl 3-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities.
科学研究应用
Methyl 3-oxoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-oxoindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its effects are mediated through the modulation of specific enzymes and proteins involved in these pathways .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Studied for its anti-hepatic activities.
Uniqueness: Methyl 3-oxoindoline-1-carboxylate stands out due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
methyl 3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)11-6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI 键 |
CWIQUTRCBPSWKA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)
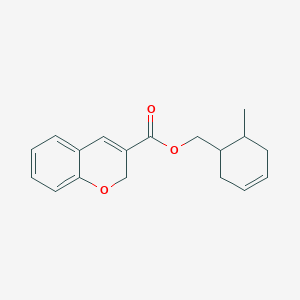


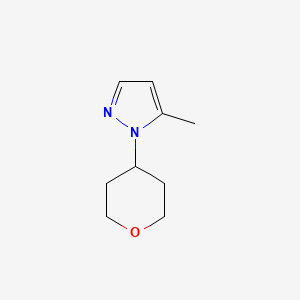
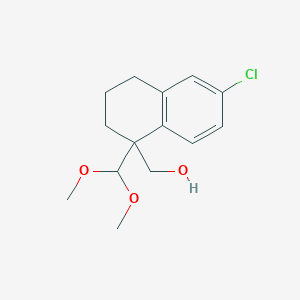
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
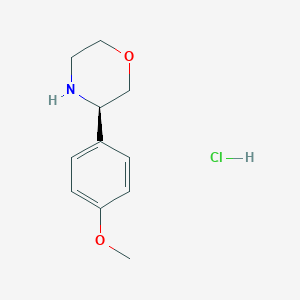
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

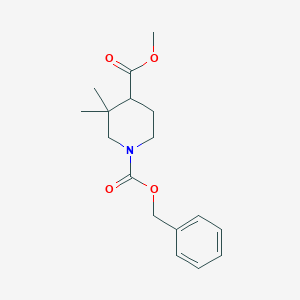
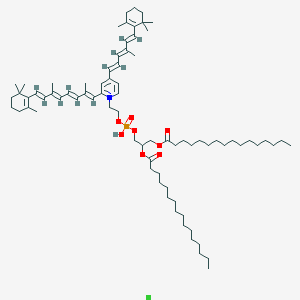
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
